molecular formula C11H11ClO2 B12988388 2-Chloro-6-(1-methylcyclopropyl)benzoic acid

2-Chloro-6-(1-methylcyclopropyl)benzoic acid

Cat. No.: B12988388
M. Wt: 210.65 g/mol
InChI Key: XTCPENORRKFVEO-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-methylcyclopropyl)benzoic acid is an organic compound with the molecular formula C11H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a 1-methylcyclopropyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-methylcyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 6-(1-methylcyclopropyl)benzoic acid. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this method, a boronic acid derivative of 1-methylcyclopropyl is coupled with 2-chlorobenzoic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes or advanced coupling reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-methylcyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce corresponding carboxylates or alcohols.

Scientific Research Applications

2-Chloro-6-(1-methylcyclopropyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-methylcyclopropyl)benzoic acid involves its interaction with specific molecular targets. The chlorine and 1-methylcyclopropyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylbenzoic acid: Similar structure but with a methyl group instead of a 1-methylcyclopropyl group.

    2-Chloro-4-methylbenzoic acid: Chlorine and methyl groups are positioned differently on the benzene ring.

    2-Chloro-6-ethylbenzoic acid: Contains an ethyl group instead of a 1-methylcyclopropyl group.

Uniqueness

2-Chloro-6-(1-methylcyclopropyl)benzoic acid is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-chloro-6-(1-methylcyclopropyl)benzoic acid

InChI

InChI=1S/C11H11ClO2/c1-11(5-6-11)7-3-2-4-8(12)9(7)10(13)14/h2-4H,5-6H2,1H3,(H,13,14)

InChI Key

XTCPENORRKFVEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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